1-Methyl-3,5-dinitropyrazole

Overview

Description

1-Methyl-3,5-dinitropyrazole is a chemical compound with the molecular formula C4H4N4O4 . It has a molecular weight of 172.0990 .

Synthesis Analysis

1-Methyl-3,5-dinitropyrazole can be synthesized using 4-chloropyrazole as a raw material via nitration, nucleophilic substitution, and methylation reaction . Another synthesis method involves starting from easy available 1H-pyrazole .

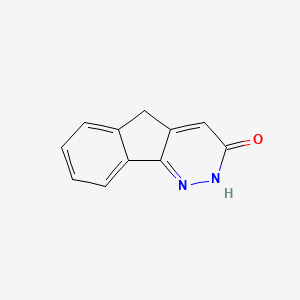

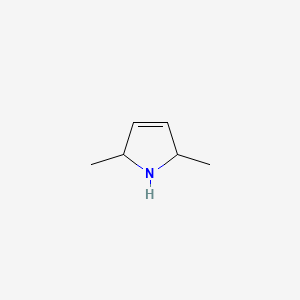

Molecular Structure Analysis

The molecular structure of 1-Methyl-3,5-dinitropyrazole consists of a pyrazole ring with nitro groups at the 3 and 5 positions and a methyl group at the 1 position .

Chemical Reactions Analysis

The nitration reactions of azoles, including 1-Methyl-3,5-dinitropyrazole, have been studied extensively . The nitration of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles .

Physical And Chemical Properties Analysis

1-Methyl-3,5-dinitropyrazole has a density of 1.8±0.1 g/cm3, a boiling point of 327.3±22.0 °C at 760 mmHg, and a flash point of 151.7±22.3 °C .

Scientific Research Applications

1-Methyl-3,5-dinitropyrazole: A Comprehensive Analysis of Scientific Research Applications: 1-Methyl-3,5-dinitropyrazole, also known as 1-methyl-3,5-dinitro-1H-pyrazole, is a compound that has garnered interest in various scientific fields due to its unique properties. Below is a detailed analysis of six unique applications of this compound:

Energetic Material Synthesis

This compound serves as a precursor in the synthesis of high-performance energetic materials. Its derivatives, such as 1-methyl-3,5-dinitropyrazole-4-nitrate, have been synthesized for potential use in explosives due to their high detonation properties and thermal stability .

Chemical Intermediate

It acts as an intermediate in chemical reactions, such as the transformation of the 4-methyl group in 1-methyl-3,5-dinitropyrazol-4-yl-acetaldehyde . This showcases its versatility in organic synthesis.

Structural Modification

The compound’s structure allows for modifications that can lead to changes in physical and chemical properties. This adaptability makes it valuable for research in material science and engineering .

Eutectic Systems

1-Methyl-3,5-dinitropyrazole can form eutectic mixtures with other compounds like MTNP (1-methyl-3,4,5-trinitropyrazole), which are studied for their melting and solidification behaviors .

Propellants and Pyrotechnics

Derivatives of 1-Methyl-3,5-dinitropyrazole are explored for applications in propellants and pyrotechnics due to their energetic properties .

Sensitivity Tuning

Isomers of dinitropyrazoles, including 1-Methyl-3,5-dinitropyrazole, are compared for their thermal stability and sensitivity, which is crucial for the safe handling and storage of energetic materials .

Future Directions

While specific future directions for 1-Methyl-3,5-dinitropyrazole are not mentioned in the retrieved papers, nitroazoles, in general, are being developed to meet the increasing demands of high power, low sensitivity, and eco-friendly environment . They have good applications in explosives, propellants, and pyrotechnics .

Mechanism of Action

Target of Action

1-Methyl-3,5-dinitropyrazole, also known as 1-methyl-3,5-dinitro-1H-pyrazole, is a compound with a molecular weight of 172.0990 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can undergo reactions under the action of nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions, leading to changes in the structure of the target molecules. More research is needed to fully understand the compound’s mode of action.

Biochemical Pathways

It’s known that the compound can participate in reactions involving nucleophiles , suggesting that it may affect biochemical pathways involving nucleophilic reactions

Result of Action

It’s known that the compound can undergo reactions under the action of nucleophiles , suggesting that it may cause structural changes in its target molecules. More research is needed to fully understand the molecular and cellular effects of the compound’s action.

Action Environment

The action of 1-Methyl-3,5-dinitropyrazole can be influenced by environmental factors such as temperature . For instance, when the temperature is higher than the melting point, the compound begins to melt, the molecular motion becomes intense, and the volume expands These changes can potentially influence the compound’s action, efficacy, and stability

properties

IUPAC Name |

1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSPNIADTGDCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186353 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32683-48-0 | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3,5-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

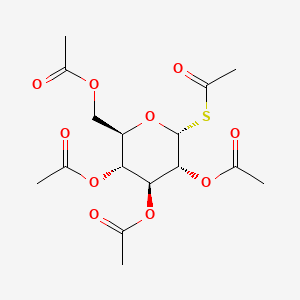

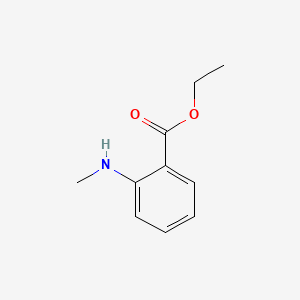

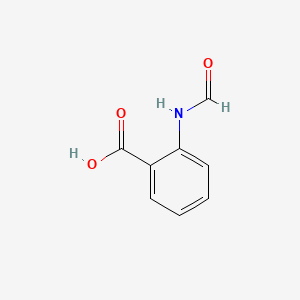

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key physicochemical properties of 1-methyl-3,5-dinitropyrazole?

A1: 1-methyl-3,5-dinitropyrazole is characterized by its molecular formula C4H4N4O4 and a molecular weight of 172.09 g/mol. [, ] While specific spectroscopic data is not detailed in the provided research, its structure has been confirmed through FTIR, NMR, and elemental analysis. [, ] One notable characteristic is its melting point of 94.8°C, making it a potentially attractive melt-castable material. []

Q2: How does the reactivity of 1-methyl-3,5-dinitropyrazole compare to similar compounds?

A2: Research indicates that the nitro group in the 4-position of 1-methyl-3,5-dinitropyrazole is susceptible to nucleophilic displacement reactions. [, ] This reactivity opens up possibilities for synthesizing derivatives with potentially altered properties.

Q3: What are the potential applications of 1-methyl-3,5-dinitropyrazole?

A3: The research suggests that 1-methyl-3,5-dinitropyrazole holds promise as a potential replacement for trinitrotoluene (TNT) in energetic material applications. [] This is attributed to its favorable melting point, good thermal stability (decomposition temperature: 293.2°C), and compatibility with other materials. [] Furthermore, its synthesis is considered more environmentally friendly with a higher yield compared to TNT. []

Q4: How does the impact sensitivity of 1-methyl-3,5-dinitropyrazole compare to other energetic materials?

A4: Studies indicate that 1-methyl-3,5-dinitropyrazole exhibits higher impact sensitivity than TNAZ (1,3,3-trinitroazetidine) but is similar to RDX (cyclotrimethylenetrinitramine). [] This sensitivity should be carefully considered in its potential applications and handling procedures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.